molecular formula C9H13KN2O2S B2685798 Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate CAS No. 2094152-28-8

Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B2685798
CAS No.: 2094152-28-8
M. Wt: 252.37
InChI Key: JBSJLFPVJLGSSG-UHFFFAOYSA-M
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Description

Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C₉H₁₃KN₂O₂S. It is a potassium salt of a thiazole derivative, which is known for its diverse applications in various fields of science and industry. The compound is characterized by its unique structure, which includes a thiazole ring and a butylamino group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-(butylamino)-1,3-thiazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

2-(butylamino)-1,3-thiazole-4-carboxylic acid+KOHPotassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate+H2O\text{2-(butylamino)-1,3-thiazole-4-carboxylic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-(butylamino)-1,3-thiazole-4-carboxylic acid+KOH→Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

Scientific Research Applications

Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and butylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

  • Potassium 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
  • Potassium 2-[2-(ethylamino)-1,3-thiazol-4-yl]acetate
  • Potassium 2-[2-(propylamino)-1,3-thiazol-4-yl]acetate

Comparison: Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate is unique due to its butylamino group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain may enhance the compound’s lipophilicity, potentially improving its membrane permeability and biological activity. Additionally, the specific substitution pattern on the thiazole ring can influence the compound’s reactivity and interaction with molecular targets .

Properties

IUPAC Name

potassium;2-[2-(butylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.K/c1-2-3-4-10-9-11-7(6-14-9)5-8(12)13;/h6H,2-5H2,1H3,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSJLFPVJLGSSG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=CS1)CC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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